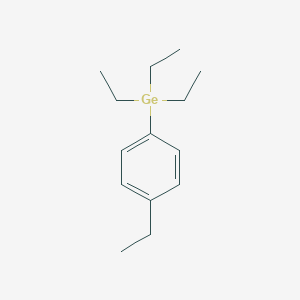
Triethyl(4-ethylphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(4-ethylphenyl)germane is an organogermanium compound with the molecular formula C14H24Ge It consists of a germanium atom bonded to a triethyl group and a 4-ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl(4-ethylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of triethylgermanium chloride with 4-ethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Ge(C2H5)3Cl+C2H5C6H4MgBr→Ge(C2H5)3C2H5C6H4+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(4-ethylphenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Applications De Recherche Scientifique
Triethyl(4-ethylphenyl)germane has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Materials Science: It is utilized in the fabrication of advanced materials, including semiconductors and nanomaterials.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of Triethyl(4-ethylphenyl)germane involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The germanium atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl(phenyl)germane: Similar structure but lacks the 4-ethyl group on the phenyl ring.
Triethyl(methyl)germane: Contains a methyl group instead of the 4-ethylphenyl group.
Triethyl(4-methylphenyl)germane: Similar structure with a methyl group on the phenyl ring instead of an ethyl group.
Uniqueness
Triethyl(4-ethylphenyl)germane is unique due to the presence of the 4-ethyl group on the phenyl ring, which can influence its reactivity and properties
Propriétés
Numéro CAS |
102881-05-0 |
|---|---|
Formule moléculaire |
C14H24Ge |
Poids moléculaire |
264.97 g/mol |
Nom IUPAC |
triethyl-(4-ethylphenyl)germane |
InChI |
InChI=1S/C14H24Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
YTGYQZSSNMVXFY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
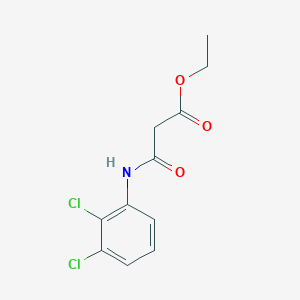
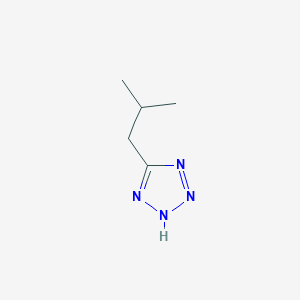

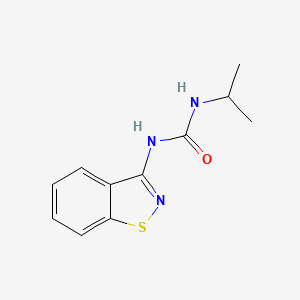
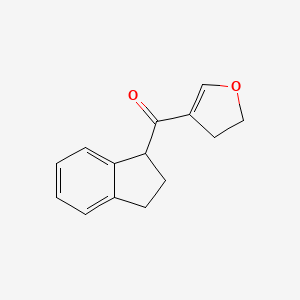
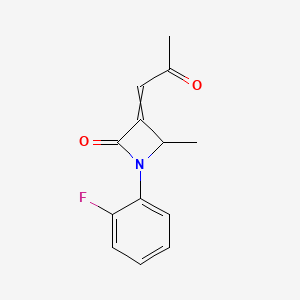
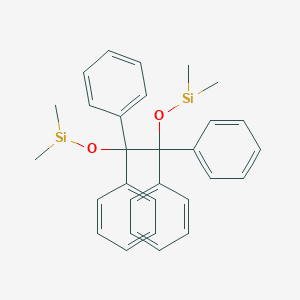
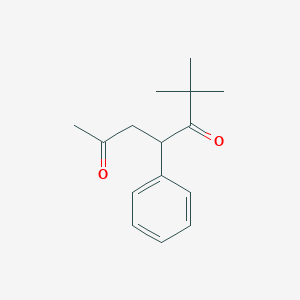
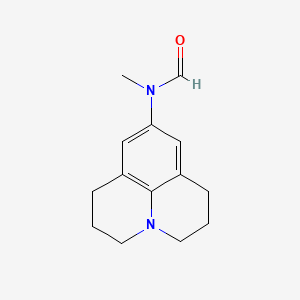
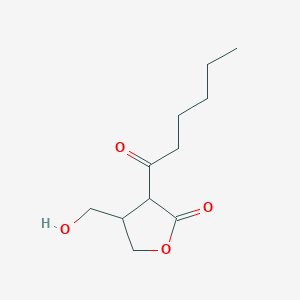
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
